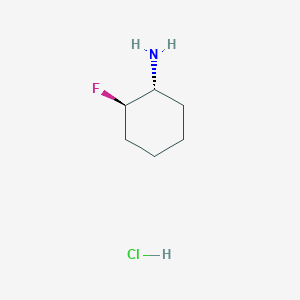

trans-2-Fluorocyclohexanamine hydrochloride

Description

Properties

IUPAC Name |

(1R,2R)-2-fluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXBYKGOFZSEIL-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75198-16-2 | |

| Record name | rac-(1R,2R)-2-fluorocyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Trans-2-Fluorocyclohexanamine hydrochloride is primarily used as an intermediate in the synthesis of various compounds.

Mode of Action

The mode of action of this compound is dependent on the specific reaction it is being used in. Generally, it acts as a reagent in organic synthesis, contributing to the formation of an intermediate that can be further reacted to form the desired product.

Result of Action

Its primary role is in the synthesis of other compounds, and any effects would be attributable to those compounds.

Action Environment

The action of this compound is influenced by the conditions of the chemical reactions it is used in. Factors such as temperature, pH, and the presence of other reagents can affect its reactivity. It is a stable, colorless, crystalline solid with a melting point of 118-120°C and a boiling point of 265-270°C. It is also soluble in water, making it easy to work with in various environments.

Biochemical Analysis

Biochemical Properties

Trans-2-Fluorocyclohexanamine hydrochloride plays a significant role in biochemical reactions. It is a versatile intermediate used in the synthesis of many important compounds, such as pharmaceuticals, agrochemicals, and dyes . The compound interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, it has been used in the synthesis of polymers, surfactants, and catalysts, indicating its interaction with different biomolecules involved in these reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can act as a reagent in organic synthesis, forming intermediates that further react to produce desired products . The compound’s mechanism of action depends on the specific reaction being conducted, but generally involves the formation of intermediates that interact with enzymes or other biomolecules.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during the synthesis of pharmaceuticals, agrochemicals, and other compounds . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes.

Biological Activity

Trans-2-Fluorocyclohexanamine hydrochloride is a fluorinated derivative of cyclohexanamine, which has garnered attention for its potential biological activities. This compound has been studied for its interactions with various biological targets, particularly in the context of neurological and psychiatric disorders. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

This compound possesses a unique structure that influences its biological activity. The presence of a fluorine atom in the cyclohexane ring enhances lipophilicity and may affect receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | CHClF |

| Molecular Weight | 151.62 g/mol |

| Melting Point | 200-202 °C |

| Solubility | Soluble in water |

The mechanism of action for this compound involves its interaction with neurotransmitter systems, particularly those related to serotonin and norepinephrine. It is believed to act as a selective modulator of monoaminergic receptors, influencing mood and anxiety pathways.

- Receptor Interactions :

- Serotonin Receptors : Trans-2-Fluorocyclohexanamine may exhibit agonistic effects on 5-HT receptors, which are crucial for mood regulation.

- Norepinephrine Transporters : The compound may inhibit norepinephrine reuptake, enhancing noradrenergic signaling.

Biological Activity

Research has shown that this compound exhibits various biological activities:

- Antidepressant-like Effects : In animal models, the compound demonstrated significant antidepressant-like activity, suggesting potential therapeutic applications in treating depression.

- Anxiolytic Properties : Studies indicate that trans-2-Fluorocyclohexanamine can reduce anxiety behaviors in rodents, further supporting its role in mood disorders.

Case Studies

-

Study on Antidepressant Activity :

- A study conducted on mice evaluated the effects of this compound in the forced swim test (FST). Results showed a marked decrease in immobility time compared to controls, indicating antidepressant potential (p < 0.05).

-

Anxiolytic Effects :

- In an elevated plus maze (EPM) test, administration of the compound resulted in increased time spent in open arms, suggesting reduced anxiety levels (p < 0.01).

Comparative Analysis

To understand the unique properties of this compound, a comparison with other cyclohexylamine derivatives is useful:

| Compound | Activity | Mechanism |

|---|---|---|

| Cyclohexylamine | Mild CNS stimulant | Non-selective monoaminergic action |

| 2-Aminocyclohexanol | Moderate antidepressant | Serotonin reuptake inhibition |

| Trans-2-Fluorocyclohexanamine | Strong antidepressant/anxiolytic | Selective serotonin/norepinephrine modulation |

Comparison with Similar Compounds

Structural Analogues

Fluorinated Cyclohexylamines

trans-3-Fluorocyclohexanamine Hydrochloride (CAS 1951441-43-2)

Fluorinated Cyclobutylamines

Arylcyclohexylamine Derivatives

Fluorexetamine Hydrochloride (Item No. 35118)

- Molecular Formula: C₁₄H₁₈FNO•HCl

- Molecular Weight : 271.8 g/mol

- Key Features: Contains a 3-fluorophenyl group and a ketone moiety, classifying it as an arylcyclohexylamine.

2-Fluoro Deschloroketamine Hydrochloride (Item No. 19786)

Substituted Cyclohexylamines with Non-Fluorine Groups

trans-2-Methylcyclohexanamine Hydrochloride (CAS 39558-31-1)

- Molecular Formula : C₇H₁₆ClN

- Molecular Weight : 149.7 g/mol

- Documented hazards include skin irritation (H315) and acute oral toxicity (H302) .

N-Benzylcyclohexylamine Hydrochloride (Item No. 40410)

- Molecular Formula : C₁₃H₁₉N•HCl

- Molecular Weight : 225.8 g/mol

- Key Features : A benzyl group introduces aromaticity, increasing hydrophobicity and likely expanding CNS permeability compared to trans-2-Fluorocyclohexanamine .

Comparative Data Table

Key Research Findings

- Toxicity Data: Limited toxicological data exist for trans-2-Fluorocyclohexanamine, whereas compounds like Thiophene fentanyl () and 2-Fluoro Deschloroketamine carry explicit warnings due to unstudied physiological effects .

- Stability : High-purity fluorinated compounds (e.g., Fluorexetamine) show stability for ≥5 years at -20°C, suggesting similar handling recommendations may apply to trans-2-Fluorocyclohexanamine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.